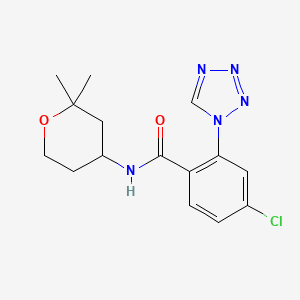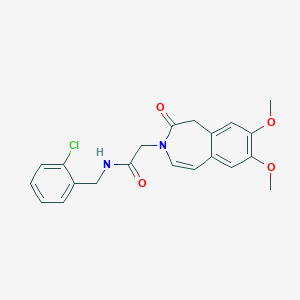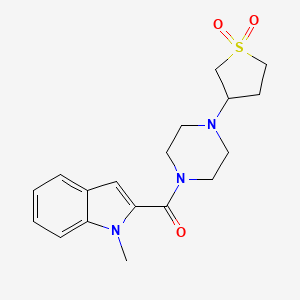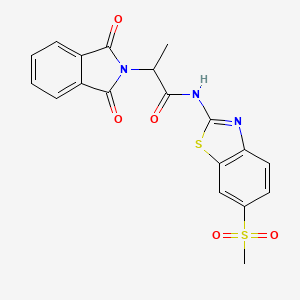
4-chloro-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, pharmaceuticals, and materials science due to their diverse biological activities and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: This can be achieved by reacting 4-chlorobenzoic acid with an amine derivative under dehydrating conditions.
Introduction of the Tetrazole Group: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile group.
Attachment of the Pyran Ring: The pyran ring can be synthesized separately and then attached to the benzamide core through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Adjusting temperature and pressure to favor desired reaction pathways.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring or the pyran moiety.
Reduction: Reduction reactions can target the benzamide or the tetrazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro or tetrazole positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Oxidized derivatives of the tetrazole or pyran rings.
Reduction Products: Reduced forms of the benzamide or tetrazole.
Substitution Products: Compounds with substituted groups at the chloro or tetrazole positions.
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for specific enzymes.
Receptor Binding: Binds to certain biological receptors, influencing cellular processes.
Medicine
Pharmaceuticals: Potential use in drug development for its biological activity.
Diagnostics: Used in diagnostic assays for detecting specific biomolecules.
Industry
Agriculture: Utilized in the formulation of agrochemicals.
Cosmetics: Incorporated into cosmetic products for its stabilizing properties.
作用機序
The compound exerts its effects through various mechanisms:
Molecular Targets: Binds to specific proteins or enzymes, altering their activity.
Pathways Involved: Influences biochemical pathways related to inflammation, cell signaling, or metabolism.
類似化合物との比較
Similar Compounds
- 4-chloro-N-(2,2-dimethylpropyl)-2-(1H-tetrazol-1-yl)benzamide
- 4-chloro-N-(2,2-dimethylcyclohexyl)-2-(1H-tetrazol-1-yl)benzamide
Uniqueness
- Structural Differences : The presence of the tetrahydropyran ring distinguishes it from other benzamides.
- Biological Activity : Exhibits unique biological activities due to its specific structure.
特性
分子式 |
C15H18ClN5O2 |
|---|---|
分子量 |
335.79 g/mol |
IUPAC名 |
4-chloro-N-(2,2-dimethyloxan-4-yl)-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C15H18ClN5O2/c1-15(2)8-11(5-6-23-15)18-14(22)12-4-3-10(16)7-13(12)21-9-17-19-20-21/h3-4,7,9,11H,5-6,8H2,1-2H3,(H,18,22) |
InChIキー |
IJNKRVOYRPDQDY-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CCO1)NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![propan-2-yl 4-{[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]amino}benzoate](/img/structure/B12161211.png)
![3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)(methyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12161217.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B12161220.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-propenamide](/img/structure/B12161224.png)

![2-(4-carbamoylpiperidin-1-yl)-N-(3-chloro-4-fluorophenyl)-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12161236.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide](/img/structure/B12161244.png)
![2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B12161250.png)
![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide](/img/structure/B12161252.png)

![N'-[(Z)-(3-chlorophenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12161263.png)

